4-Iodo-1H-indazole-3-carboxylic acid chemical properties
4-Iodo-1H-indazole-3-carboxylic acid chemical properties
An In-depth Technical Guide to 4-Iodo-1H-indazole-3-carboxylic Acid: Properties, Synthesis, and Reactivity
Introduction
4-Iodo-1H-indazole-3-carboxylic acid, identified by CAS Number 885518-74-1, is a halogenated heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery.[1] Its rigid indazole scaffold, combined with two distinct and reactive functional groups—a carboxylic acid at the C3 position and an iodine atom at the C4 position—makes it a versatile and highly valuable building block for the synthesis of complex organic molecules.[2]
The strategic placement of the iodo group renders the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to the indazole core. Concurrently, the carboxylic acid moiety serves as a handle for amide bond formation, a cornerstone of pharmaceutical synthesis. This dual reactivity is particularly exploited in the development of targeted therapeutics, most notably as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs critical for treating cancers associated with DNA repair deficiencies, such as those with BRCA mutations.[3][4][5] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and core reactivity for researchers in drug development.
Physicochemical and Spectroscopic Properties
The precise characterization of 4-Iodo-1H-indazole-3-carboxylic acid is fundamental for its application in synthesis. While specific experimental data such as melting point and solubility are not consistently reported in public literature, its properties can be reliably predicted based on its structure and data from analogous compounds.
Core Chemical Properties
The key physicochemical identifiers and properties for the title compound, along with those of the parent compound 1H-Indazole-3-carboxylic acid for reference, are summarized below.
| Property | Value for 4-Iodo-1H-indazole-3-carboxylic acid | Value for 1H-Indazole-3-carboxylic acid (Reference) |
| CAS Number | 885518-74-1[1][6] | 4498-67-3[7][8] |
| Molecular Formula | C₈H₅IN₂O₂ | C₈H₆N₂O₂[7][8] |
| Molecular Weight | 288.04 g/mol | 162.15 g/mol [8][9] |
| IUPAC Name | 4-iodo-1H-indazole-3-carboxylic acid[1] | 1H-indazole-3-carboxylic acid[8] |
| Appearance | Off-white to brown powder (typical) | Beige or off-white powder |
| Melting Point | Not widely reported | 266-270 °C (decomposes)[9] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Sparingly soluble in water, soluble in DMSO |
| Acidity (pKa) | Not experimentally determined; expected to be acidic due to the carboxylic acid group | Not experimentally determined |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure and purity of the compound. The expected spectral features are as follows:
-
¹H NMR (Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum would typically show a broad singlet for the carboxylic acid proton (>13 ppm), a broad singlet for the indazole N-H proton (around 13-14 ppm), and distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring portion of the indazole. The coupling patterns would be consistent with a 1,2,3-trisubstituted benzene ring system.
-
¹³C NMR: The spectrum would display eight distinct carbon signals. Key diagnostic peaks include the carboxylic acid carbonyl carbon (~165 ppm), the carbon bearing the iodine (C4, expected to be at a lower field, ~90-100 ppm), and the remaining aromatic and heterocyclic carbons between 110 and 145 ppm.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups.[10] Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), an N-H stretch from the indazole ring (~3300-3400 cm⁻¹), a sharp and strong C=O stretch from the carbonyl group (~1700 cm⁻¹), and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[10] The C-I bond vibration appears at lower frequencies (below 600 cm⁻¹).
-
MS (Mass Spectrometry): Mass spectral analysis would confirm the molecular weight. The ESI-MS (electrospray ionization mass spectrometry) in negative mode would show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 286.9. The isotope pattern would be characteristic of an iodine-containing compound.
Synthesis Methodology
The most direct synthetic route to 4-Iodo-1H-indazole-3-carboxylic acid involves the electrophilic iodination of the readily available precursor, 1H-indazole-3-carboxylic acid. The indazole ring is electron-rich and susceptible to electrophilic substitution, with the C4 position being one of the reactive sites.
Caption: Proposed synthesis of 4-Iodo-1H-indazole-3-carboxylic acid.
Protocol: Electrophilic Iodination
This protocol is adapted from standard iodination procedures for indazole systems.[11][12]
-
Preparation: To a solution of 1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH, 3.0-4.0 eq.) and stir until the base fully dissolves.
-
Rationale: The base deprotonates the carboxylic acid and the indazole N-H, increasing the electron density of the ring system and activating it towards electrophilic attack. DMF is an excellent polar aprotic solvent for this reaction.
-
-
Iodination: Cool the mixture to 0 °C in an ice bath. Add a solution of iodine (I₂, 2.0 eq.) in DMF dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Rationale: Iodine is the electrophile. A slow, cold addition helps control the reaction's exothermicity and minimizes the formation of side products.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Quenching: Pour the reaction mixture into a cold aqueous solution of 10% sodium bisulfite (NaHSO₃).
-
Rationale: The sodium bisulfite solution quenches any unreacted iodine, converting it to colorless iodide (I⁻).
-
-
Acidification & Precipitation: Acidify the aqueous solution to pH 2-3 using 1N HCl. A precipitate should form.
-
Rationale: Acidification protonates the carboxylate, rendering the product less soluble in water and causing it to precipitate out of the solution.
-
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a minimal amount of a non-polar solvent like hexane to remove organic impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-Iodo-1H-indazole-3-carboxylic acid stems from its two orthogonal functional groups, which allow for sequential and selective modifications.
Palladium-Catalyzed Cross-Coupling at the C4-Iodo Position
The carbon-iodine bond is relatively weak, making it an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.
The Suzuki reaction is used to form a C-C single bond by coupling the iodo-indazole with an organoboron compound (boronic acid or ester).[13][14] This is a robust method for introducing aryl or heteroaryl substituents.
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
General Protocol: Suzuki-Miyaura Coupling [13][15]
-
Combine 4-Iodo-1H-indazole-3-carboxylic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 eq.) in a reaction vessel.
-
Add a solvent mixture, typically 1,4-dioxane/water or DME/water.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (2-5 mol%).
-
Heat the reaction mixture at 80-100 °C for 4-12 hours until the reaction is complete.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography or recrystallization.
The Sonogashira reaction couples the iodo-indazole with a terminal alkyne to create a C-C triple bond, introducing a linear alkynyl moiety.[16] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[17]
General Protocol: Sonogashira Coupling [18]
-
To a solution of 4-Iodo-1H-indazole-3-carboxylic acid (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a solvent like DMF or THF, add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-2 mol%).
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until completion.
-
Perform an aqueous workup and purify the resulting alkynylated product.
Reactions at the C3-Carboxylic Acid Position
The carboxylic acid is a versatile functional group, primarily used for forming amide bonds, which are prevalent in biologically active molecules.
Coupling the carboxylic acid with a primary or secondary amine is a key step in synthesizing many inhibitors. This reaction requires an activating agent to convert the carboxylic acid into a more reactive species.
General Protocol: Amide Coupling [19][20]
-
Dissolve 4-Iodo-1H-indazole-3-carboxylic acid (1.0 eq.) in a suitable solvent such as DMF.
-
Add coupling reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq.) and HOBt (1-hydroxybenzotriazole, 1.2 eq.) along with a tertiary amine base like TEA or DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.
-
Add the desired amine (1.0-1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours.
-
Upon completion, perform an aqueous workup, extract the product, and purify by chromatography.
Application in the Synthesis of PARP Inhibitors
A primary and high-value application of 4-Iodo-1H-indazole-3-carboxylic acid is in the synthesis of PARP inhibitors.[3] PARP enzymes are crucial for DNA single-strand break repair. In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibiting PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death—a concept known as synthetic lethality.[4][5]
Niraparib, an approved PARP inhibitor, features an indazole carboxamide core.[21] 4-Iodo-1H-indazole-3-carboxylic acid serves as a precursor to scaffolds where the 4-position is functionalized, often via Suzuki coupling, before the carboxylic acid is coupled with a suitable amine to complete the inhibitor structure. This modular approach allows for the rapid generation of a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
4-Iodo-1H-indazole-3-carboxylic acid is a powerful and versatile intermediate in modern organic synthesis and medicinal chemistry. Its well-defined and orthogonal reactivity allows for the systematic construction of complex, biologically active molecules. Its demonstrated utility in the synthesis of PARP inhibitors underscores its importance to researchers and scientists in drug development. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in creating next-generation therapeutics.
References
-
Chemsrc. (n.d.). 4-Iodo-1H-indazole-3-carboxylic acid | CAS#:885518-74-1. Retrieved from Chemsrc chemical database. [Link]
-
MDPI. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 23(1), 193. [Link]
-
Thieme. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 771-780. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from organic-chemistry.org. [Link]
-
PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from National Center for Biotechnology Information. [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(5), 1993-1999. [Link]
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2033. [Link]
-
ResearchGate. (n.d.). Structure of Olaparib and iodo-PARPi inhibitors. Retrieved from ResearchGate GmbH. [Link]
-
Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2931. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. [Link]
-
National Institutes of Health. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PLoS One, 11(2), e0149319. [Link]
-
ResearchGate. (2011). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from ResearchGate GmbH. [Link]
-
National Institutes of Health. (2021). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 11(54), 34221-34231. [Link]
-
National Institutes of Health. (2012). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 22(19), 6208-6212. [Link]
-
National Institutes of Health. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 24(16), 2933. [Link]
-
National Institutes of Health. (2024). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 9(1), 18. [Link]
-
National Institutes of Health. (2016). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Nuclear Medicine and Biology, 43(6), 363-371. [Link]
Sources
- 1. 4-Iodo-1H-indazole-3-carboxylic acid [synhet.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Iodo-1H-indazole-3-carboxylic acid | CAS#:885518-74-1 | Chemsrc [chemsrc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4498-67-3 Cas No. | 1H-Indazole-3-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. ias.ac.in [ias.ac.in]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. rsc.org [rsc.org]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
